![molecular formula C15H25NO3 B14660373 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol CAS No. 51282-93-0](/img/structure/B14660373.png)
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is an organic compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a dimethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group. The final step involves the hydrolysis of the epoxide to form the hydroxypropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce different alcohols.
Scientific Research Applications
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol involves its interaction with specific molecular targets. For example, it may bind to beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. This pathway is crucial for various physiological responses, including heart rate regulation and smooth muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- 2-(tert-Butylamino)-1-ethanol
Uniqueness
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
51282-93-0 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol |
InChI |
InChI=1S/C15H25NO3/c1-10-11(2)14(7-6-13(10)18)19-9-12(17)8-16-15(3,4)5/h6-7,12,16-18H,8-9H2,1-5H3 |
InChI Key |
HBTCABWEZUWDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC(CNC(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
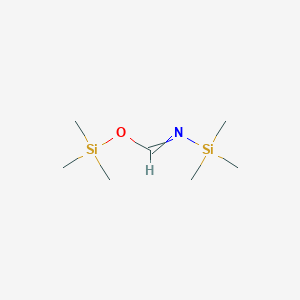
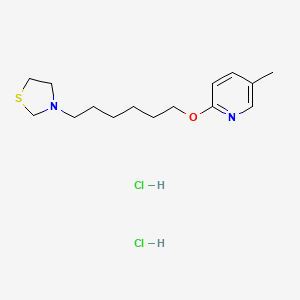

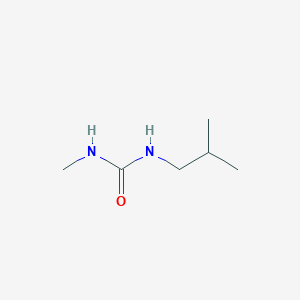
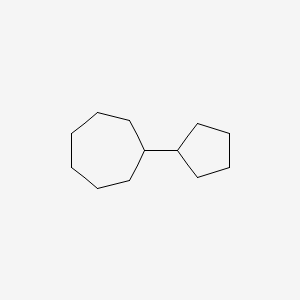
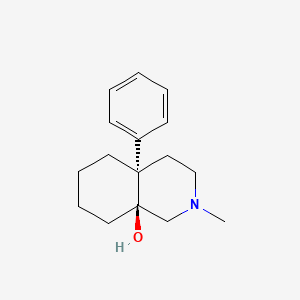
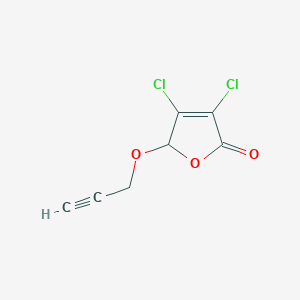
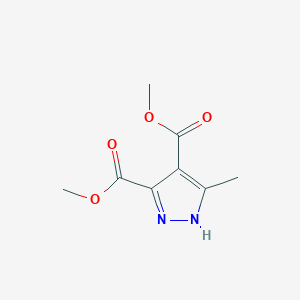
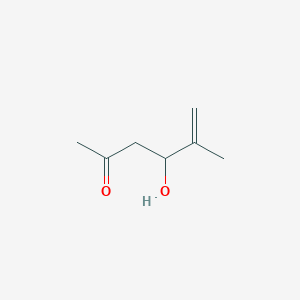
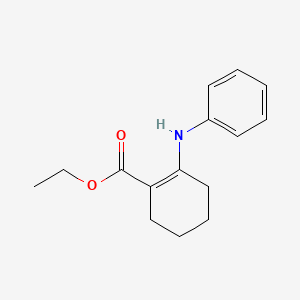
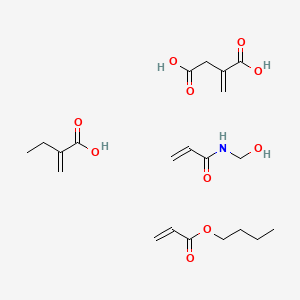
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
